molecular formula C14H11NO5 B14246874 4-Methylphenyl 4-nitrophenyl carbonate CAS No. 439688-37-6

4-Methylphenyl 4-nitrophenyl carbonate

Cat. No.: B14246874
CAS No.: 439688-37-6
M. Wt: 273.24 g/mol
InChI Key: HXZWZZQEHVGELF-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-nitrophenyl carbonate is a specialized carbonate ester frequently employed in biochemical and organic chemistry research to investigate reaction kinetics and mechanisms. Its primary research value lies in its role as a model substrate for studying aminolysis reactions—the nucleophilic attack by amines. In these studies, the release of the 4-nitrophenoxide leaving group is easily monitored spectrophotometrically, allowing researchers to determine precise kinetic parameters. Research indicates that this compound, along with analogs like 4-chlorophenyl 4-nitrophenyl carbonate, undergoes aminolysis via a stepwise mechanism with certain amines, forming a zwitterionic tetrahedral intermediate where the breakdown of this intermediate to the final products is the rate-limiting step . The electronic properties of the non-leaving group (in this case, the 4-methylphenoxy group) influence the compound's reactivity, making it a valuable tool for probing the effects of substituents on reaction rates and pathways . These fundamental studies on carbonate reactivity provide critical insights that can inform the design of catalysts and the development of more complex chemical and pharmaceutical syntheses. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

439688-37-6

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(4-methylphenyl) (4-nitrophenyl) carbonate

InChI

InChI=1S/C14H11NO5/c1-10-2-6-12(7-3-10)19-14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3

InChI Key

HXZWZZQEHVGELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Methylphenyl 4 Nitrophenyl Carbonate and Analogues

Phosgene-Free Synthesis Approaches for Aryl Carbonates

The avoidance of highly toxic phosgene (B1210022) is a primary goal in modern organic synthesis. Consequently, several alternative methods for the formation of aryl carbonates have been developed, focusing on greener reagents and catalytic systems.

Direct carbonylation of phenols using carbon dioxide (CO₂) as a C1 building block represents an ideal, atom-economical approach to carbonate synthesis. researchgate.netrsc.org CO₂ is an abundant, non-toxic, and renewable carbon source. rsc.org The general strategy involves the reaction of phenols with CO₂ in the presence of a coupling agent or a catalyst that can overcome the high thermodynamic stability of CO₂.

Research has demonstrated that molten salts containing caesium or potassium cations can facilitate the deprotonation of weakly acidic C-H bonds, enabling subsequent reaction with CO₂ to form carboxylates. nih.gov While this has been applied to C-H carboxylation, the underlying principle of activating substrates to react with CO₂ is relevant. nih.gov For the synthesis of acyclic carbonates from alcohols and CO₂, strategies often involve using stoichiometric co-reagents to bypass the formation of water, which can create an unfavorable thermodynamic equilibrium. mdpi.com These methods include activating the alcohol with a base to form an alkoxide that readily reacts with CO₂, followed by reaction with an electrophile. mdpi.com Extending these principles to the direct synthesis of diaryl carbonates from phenols and CO₂ remains a challenge, often requiring harsh conditions or complex catalytic systems to achieve viable yields.

Transcarbonation, or transesterification, is a widely used phosgene-free method for synthesizing diaryl carbonates. This approach typically involves the reaction of a phenol (B47542) with a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), or another diaryl carbonate. The reaction often proceeds in two steps: first, the formation of an unsymmetrical alkyl aryl carbonate, followed by its disproportionation or further reaction with another phenol to yield the target diaryl carbonate. researchgate.netmdpi.com

For instance, the synthesis of diphenyl carbonate (DPC) from phenol and DMC proceeds via the intermediate methyl phenyl carbonate (MPC). researchgate.netmdpi.com The reaction is an equilibrium process, and various catalysts have been developed to drive the reaction towards the desired product. researchgate.net This strategy can be adapted for the synthesis of unsymmetrical diaryl carbonates. By carefully controlling the stoichiometry and reaction conditions, the reaction of one phenol (e.g., 4-cresol) with a different, more reactive carbonate (like bis(4-nitrophenyl) carbonate) could, in principle, yield the desired unsymmetrical product through an equilibrium-driven exchange of phenolic groups.

Table 1: Examples of Transesterification for Diaryl Carbonate Synthesis This table is illustrative of the general transesterification strategy.

Reactant 1 Reactant 2 Intermediate Product Catalyst Example Reference
Phenol Dimethyl Carbonate (DMC) Methyl Phenyl Carbonate (MPC) Diphenyl Carbonate (DPC) PbO/SiO₂ researchgate.net
Phenol Dimethyl Carbonate (DMC) Methyl Phenyl Carbonate (MPC) Diphenyl Carbonate (DPC) Ti-Beta zeolite mdpi.com

The development of efficient catalysts is central to creating sustainable pathways for carbonate synthesis. Catalysts are crucial for both direct carbonylation with CO₂ and transesterification reactions, enabling milder reaction conditions and improving yields and selectivity. nih.gov

For transesterification reactions, a variety of solid catalysts, including lead(II) oxide supported on silica (B1680970) (PbO/SiO₂) and various metal oxides, have shown high activity. researchgate.net For example, V-Cu oxides have been identified as effective catalysts for the transesterification of DMC with phenol. mdpi.com Mesoporous molecular sieves doped with metals like titanium (e.g., Ti-HMS) have also demonstrated excellent catalytic activity. mdpi.com

In the context of CO₂ utilization, catalytic systems are designed to activate either the epoxide (in the case of cyclic carbonates) or the CO₂ molecule itself. researchgate.netnih.gov For the synthesis of cyclic carbonates, bifunctional catalysts possessing both Lewis acidic and basic sites are particularly effective. researchgate.net While directly translating these systems to diaryl carbonate synthesis is not straightforward, the principles of catalyst design, such as the use of ionic liquids or metal-organic frameworks (ZIFs), offer promising directions for future research in activating phenols for direct carbonylation. researchgate.netnih.gov

Synthesis via Activated Chloroformate Intermediates

A prevalent and highly effective method for synthesizing unsymmetrical diaryl carbonates involves the use of activated chloroformate intermediates. This route offers a reliable, high-yield pathway under relatively mild conditions.

The synthesis of 4-Methylphenyl 4-nitrophenyl carbonate is readily achieved by reacting 4-cresol (p-methylphenol) with 4-nitrophenyl chloroformate. 4-Nitrophenyl chloroformate is a versatile coupling reagent that reacts with nucleophiles like alcohols and phenols to form stable carbonate linkages. emerginginvestigators.orgresearchgate.netepa.gov The 4-nitrophenyl group acts as an excellent leaving group, making the resulting carbonate an "activated" intermediate for further reactions, such as polymerization. emerginginvestigators.org

The general procedure involves dissolving the phenol (4-cresol) in a suitable solvent, such as dichloromethane (B109758), in the presence of a base to act as a proton scavenger. emerginginvestigators.orgorgsyn.org 4-Nitrophenyl chloroformate is then added to the mixture to initiate the reaction. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. orgsyn.org

General Reaction Scheme: p-Cresol + 4-Nitrophenyl Chloroformate → this compound + HCl

This method is widely applicable for the preparation of various activated carbonates. For example, benzyl (B1604629) alcohol has been successfully protected by reacting it with 4-nitrophenyl chloroformate in the presence of triethylamine (B128534) to yield 4-nitrophenyl benzylcarbonate in 94% yield. emerginginvestigators.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired aryl carbonate while minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and reaction time.

Base: A non-nucleophilic organic base, such as triethylamine or N-methylmorpholine, is commonly used. emerginginvestigators.orgguidechem.com The base must be strong enough to deprotonate the phenol (or scavenge the generated HCl) but not so strong as to cause unwanted side reactions, such as hydrolysis of the chloroformate or the product carbonate. The amount of base used is typically in slight excess relative to the phenol. nih.gov

Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are preferred as they effectively dissolve the reactants without participating in the reaction. emerginginvestigators.orgguidechem.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C or -11 °C) to control the initial exothermic reaction rate and prevent the decomposition of the reactive chloroformate. orgsyn.orgguidechem.com The reaction mixture is then typically allowed to warm to room temperature and stirred until completion. guidechem.comnih.gov

Monitoring and Purification: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). emerginginvestigators.org Upon completion, the product is typically isolated through a workup procedure involving washing with aqueous solutions (e.g., saturated sodium bicarbonate) to remove the base hydrochloride and any unreacted starting materials, followed by purification via silica gel flash chromatography or recrystallization. emerginginvestigators.orgchemicalbook.com

Table 2: Typical Conditions for Carbonate Synthesis using 4-Nitrophenyl Chloroformate

Nucleophile Base Solvent Temperature Yield Reference
Benzyl alcohol Triethylamine Methylene chloride Room Temp. 94% emerginginvestigators.org
Hydroxymethyl polystyrene N-methylmorpholine Methylene chloride 0 °C to Room Temp. N/A guidechem.com
2,2,6,6-Tetramethylpiperidin-1-ol Triethylamine Methylene chloride -11 °C to Room Temp. N/A orgsyn.org

Emerging Green Chemistry Pathways for Aryl Carbonate Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For aryl carbonates, this involves a shift away from conventional practices towards processes that are safer, more efficient, and sustainable. Key areas of innovation include the use of alternative reaction media and the application of novel energy sources like light and electricity to drive chemical transformations.

A primary goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. jetir.org This has led to the exploration of solvent-free reactions and the use of greener, non-toxic, and reusable solvent alternatives.

Solvent-Free Synthesis:

Alternative Solvents:

When a solvent is necessary, the focus shifts to greener alternatives that are less toxic and more environmentally friendly. jetir.org Organic carbonates themselves, particularly dialkyl carbonates (DACs) like dimethyl carbonate (DMC), have emerged as promising green solvents. frontiersin.orgnih.gov DMC is biodegradable, has low toxicity, and can replace hazardous solvents like dichloromethane and chloroform. frontiersin.orgnih.gov Furthermore, ethylene (B1197577) carbonate has been shown to act as both a solvent and a reagent in the synthesis of cyclic carbamates, demonstrating the dual utility of these compounds. frontiersin.org The versatility of DACs allows them to be used in a variety of synthetic applications, including the preparation of numerous heterocyclic compounds. frontiersin.orgnih.govnih.govresearchgate.net

Table 1: Examples of Solvent-Free and Alternative Solvent Methodologies for Carbonate Synthesis
MethodologyReactantsCatalyst/ConditionsProduct TypeKey FindingsReference
Solvent-Free BiocatalysisGlycerol, Dimethyl CarbonateLipaseGlycerol CarbonateDemonstrates the viability of enzyme-catalyzed, solvent-free carbonate synthesis. frontiersin.org
Solvent-Free CondensationEster-substituted phenols, PhosgenePhase Transfer Catalyst (PTC), Aqueous phase pH ≥ 8.3Ester-substituted Diaryl CarbonatesHigh conversion of phosgene is achieved without organic solvents, minimizing waste. patsnap.com
Alternative Solvent/Reagent1,3-diols, Amines, Dialkyl CarbonatetBuOK, 90°CCyclic Carbamates (1,3-oxazin-2-ones)DACs serve as effective carbonylating agents in a greener reaction medium. frontiersin.org
Alternative Solvent/Reagent3-amino-1-propanols, Ethylene CarbonateTBD, 100°CCyclic Carbamates (1,3-oxazin-2-ones)Ethylene carbonate acts as both a sustainable solvent and a reactant. frontiersin.org

Harnessing light or electrical energy to drive chemical reactions represents a frontier in green synthesis, offering pathways that can operate under mild conditions and often with high selectivity.

Photocatalytic Synthesis:

Photocatalysis uses light to activate a catalyst, initiating a chemical reaction. This method is highly attractive for its potential to use sunlight as a renewable energy source, operating under ambient temperature and pressure. rsc.org While still an emerging field for aryl carbonate synthesis, visible-light-assisted, metal-free approaches have been described for producing unsymmetrical methyl aryl/alkyl carbonates. rsc.org One such method involves the reaction of alcohols, methanol, and carbon dioxide in the presence of an organic base catalyst, achieving high yields under atmospheric pressure. rsc.org Photocatalytic synthesis is recognized for its eco-friendliness and mild reaction conditions, although challenges in catalytic efficiency and stability remain active areas of research. oaepublish.com

Electrochemical Synthesis:

Electrosynthesis uses electrical current to drive non-spontaneous chemical reactions, replacing conventional chemical redox reagents with "clean" electrons. acs.org This technique offers a sustainable route to organic carbonates by utilizing electricity, potentially from renewable sources. rsc.org The electrochemical synthesis of various organic carbonates, including dimethyl carbonate, methyl phenyl carbonate, and diphenyl carbonate, has been studied. rwth-aachen.de These processes often involve the anodic oxidation of carbon monoxide in the presence of an alcohol. rwth-aachen.de Key advantages of electrosynthesis include increased process safety and reduced waste generation. rwth-aachen.de Research in this area is advancing through the development of specialized equipment like gas-diffusion electrodes and the use of various cell designs to optimize the production of both dialkyl and diaryl carbonates. rwth-aachen.de

Table 2: Emerging Energy-Driven Synthetic Approaches for Aryl Carbonate Analogues
ApproachReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
PhotocatalyticAlcohols, Methanol, CO₂Visible light, 1,1,3,3-tetramethyl guanidine (B92328) (TMG)Unsymmetrical methyl aryl/alkyl carbonatesMetal-free; operates at ambient temperature and atmospheric pressure. rsc.org
ElectrochemicalCO, AlcoholsAnodic oxidation; Porous electrodes (e.g., Pd-based or Au-based)Dialkyl and Diaryl Carbonates (e.g., DPC)Avoids toxic reagents, uses "clean" electrons, reduces waste. rwth-aachen.de
ElectrochemicalAryl Halides, CO₂Electrochemical cellAryl Carboxylic Acids/CarbonatesEnergy-efficient fixation of CO₂ into aromatic moieties. acs.org

Mechanistic and Kinetic Investigations of 4 Methylphenyl 4 Nitrophenyl Carbonate Reactivity

Aminolysis Reactions of 4-Methylphenyl 4-nitrophenyl Carbonate

The aminolysis of this compound serves as a key model for understanding nucleophilic substitution at a carbonyl carbon. Kinetic investigations of these reactions, particularly in aqueous ethanol (B145695) solutions, have provided a wealth of data on how nucleophile structure and basicity influence the reaction rate and mechanism. nih.govresearchgate.net

Kinetic studies have been performed on the reactions of this compound (MPNPC) with a series of quinuclidines and secondary alicyclic amines. nih.govresearchgate.net These reactions, conducted in a 44 wt % ethanol-water mixture at 25.0 °C and an ionic strength of 0.2 M, involve the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the displacement of the 4-nitrophenoxide or 4-nitrophenol (B140041) group. nih.gov The progress of the reaction is typically monitored spectrophotometrically by measuring the appearance of the leaving group. nih.gov These classes of amines were chosen to probe the effects of basicity and steric hindrance on the reaction's kinetic profile.

To simplify the kinetic analysis, the aminolysis reactions are carried out under pseudo-first-order conditions. nih.govresearchgate.net This is achieved by using a significant excess of the amine nucleophile relative to the concentration of the this compound substrate. nih.govacs.org Under these conditions, the concentration of the amine remains effectively constant throughout the reaction, allowing the reaction rate to be described by a pseudo-first-order rate coefficient, kobsd. nih.govresearchgate.net

The relationship between the observed rate coefficient and the concentration of the free amine is typically linear when plotted at a constant pH, as described by the following equation:

kobsd = k0 + kN[Amine]

where k0 is the rate coefficient for the hydrolysis of the substrate and kN is the second-order rate coefficient for the aminolysis reaction. uchile.cl The slope of the linear plot of kobsd versus the free amine concentration yields the value of kN, which is found to be independent of pH. nih.govresearchgate.net This experimental setup is crucial for determining the rate constants that are subsequently used to explore the reaction mechanism in greater detail. nih.govnih.gov

The relationship between the nucleophilicity of the amine and the reaction rate is often evaluated using a Brönsted-type correlation, which plots the logarithm of the second-order rate constant (log kN) against the pKa of the conjugate acid of the amine. nih.govresearchgate.net

For the reaction of this compound with a series of quinuclidines, the Brönsted-type plot is linear, yielding a slope (βN) of 0.88. nih.gov A high βN value like this suggests a significant development of positive charge on the nitrogen atom of the nucleophile in the transition state of the rate-determining step. nih.govuchile.cl

In contrast, the reaction with a series of secondary alicyclic amines results in a biphasic Brönsted-type plot. researchgate.net This plot shows two distinct linear regions: one for high-pKa amines with a slope (β1) of 0.2, and another for low-pKa amines with a slope (β2) of 0.9. researchgate.net Such a curved or biphasic plot is a strong indicator of a change in the rate-determining step of a multi-step reaction mechanism as the basicity of the amine changes. researchgate.netresearchgate.net

Nucleophile SeriesBrönsted Plot ShapeBrönsted Slope (β)Implication
QuinuclidinesLinear0.88Single rate-determining step
Secondary Alicyclic AminesBiphasicβ₁ = 0.2 (high pKₐ)Change in rate-determining step
β₂ = 0.9 (low pKₐ)

Detailed Reaction Mechanisms

The kinetic data, particularly the Brönsted-type correlations, provide strong evidence for the specific mechanistic pathways involved in the aminolysis of this compound.

The aminolysis of this compound is understood to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate, denoted as T±. nih.govresearchgate.net This mechanism consists of two main steps:

Formation of the intermediate (k1): The amine nucleophile attacks the electrophilic carbonyl carbon of the carbonate, forming the tetrahedral intermediate T±.

Breakdown of the intermediate (k2): The intermediate collapses, expelling the 4-nitrophenoxide leaving group to form the final carbamate (B1207046) product. The reverse reaction, expulsion of the amine, is denoted by the rate constant k-1. researchgate.net

The linear Brönsted plot for the reaction with quinuclidines is consistent with this stepwise process where one step, the breakdown of the T± intermediate (k2), is rate-limiting across the entire series of nucleophiles. nih.govuchile.cl The biphasic plot observed for secondary alicyclic amines provides even more definitive evidence for the existence of the T± intermediate, as it demonstrates the shift in the rate-determining step. researchgate.net

The change in the slope of the Brönsted plot for the reactions with secondary alicyclic amines allows for the identification of the rate-determining step under different conditions. researchgate.net

For weakly basic amines (low pKa): The Brönsted slope (β2) is high (0.9). researchgate.net This indicates that the breakdown of the tetrahedral intermediate to products (the k2 step) is the rate-determining step. In this scenario, the transition state closely resembles the tetrahedral intermediate, with a significant degree of bond formation between the nucleophile and the carbonyl carbon. nih.gov

This change in the rate-limiting step from the breakdown to the formation of the tetrahedral intermediate as the amine's basicity increases is a classic feature of stepwise acyl transfer reactions. nih.govresearchgate.net

Amine Basicity (Secondary Alicyclic Amines)Brönsted Slope (β)Rate-Determining Step
Low (low pKₐ)0.9Breakdown of T± (k₂)
High (high pKₐ)0.2Formation of T± (k₁)

Non-Leaving Group and Leaving Group Effects on Reaction Rates

The reactivity of this compound (MPNPC) is influenced by the electronic properties of both its non-leaving group (4-methylphenyl) and its leaving group (4-nitrophenyl). Kinetic investigations comparing MPNPC with structurally similar carbonates have provided insights into these effects.

In studies of aminolysis reactions in 44 wt % ethanol-water, 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) was found to be approximately 70% more reactive than MPNPC when reacting with secondary alicyclic amines (SAA) and quinuclidines (QUIN). nih.gov This difference in reactivity is attributed to the electron-withdrawing nature of the chlorine atom in the non-leaving group of ClPNPC compared to the electron-donating methyl group in MPNPC. An electron-withdrawing substituent on the non-leaving group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The leaving group, 4-nitrophenoxide, is a crucial determinant of the carbonate's reactivity. The 4-nitrophenyl group is an effective leaving group due to its ability to stabilize the negative charge that develops upon its departure, a consequence of the electron-withdrawing nitro group. emerginginvestigators.org The pKa of the conjugate acid of the leaving group (4-nitrophenol, pKa ≈ 7.1) is a key factor; lower pKa values generally correspond to better leaving groups and faster reaction rates. emerginginvestigators.orgnih.gov This principle is evident when comparing the reactivity of different aryl carbonates, where substrates with more acidic leaving groups react more quickly. nih.gov

Table 1: Comparison of Reactivity for MPNPC and ClPNPC with Quinuclidines (QUIN)
CarbonateNon-Leaving GroupRelative Reactivityβnlg
This compound (MPNPC)4-Methylphenyl1.0-0.2 to -0.3 nih.gov
4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC)4-Chlorophenyl~1.7 nih.gov

Concerted versus Stepwise Mechanisms in Aryl Carbonate Reactions

The mechanism of nucleophilic substitution reactions of aryl carbonates, including this compound, can proceed through either a concerted or a stepwise pathway. psiberg.com A concerted mechanism involves a single transition state where bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously. differencebetween.com In contrast, a stepwise mechanism involves the formation of a distinct tetrahedral intermediate, which then breaks down in a subsequent step to form the products. psiberg.comdifferencebetween.com

Kinetic studies of the aminolysis of MPNPC with quinuclidines in aqueous ethanol strongly suggest a stepwise mechanism. nih.gov The Brönsted-type plots (log kN vs. the pKa of the conjugate acids of the amines) for these reactions are linear with slopes (βN) of approximately 0.88. nih.gov Such large βN values are indicative of a significant amount of positive charge developing on the amine nitrogen in the transition state, which is consistent with a stepwise process where the rate-determining step is the breakdown of a zwitterionic tetrahedral intermediate (T±). nih.gov

Further evidence for a stepwise mechanism is found in the aminolysis of MPNPC with secondary alicyclic amines. researchgate.net These reactions exhibit a biphasic Brönsted-type plot, where the slope changes from β1 = 0.2 at high amine pKa to β2 = 0.9 at low amine pKa. researchgate.net This curvature indicates a change in the rate-determining step (RDS) with varying amine basicity. acs.orgacs.org For highly basic amines, the formation of the tetrahedral intermediate is the RDS, while for less basic amines, the breakdown of the intermediate to products becomes rate-limiting. researchgate.netacs.org

The choice between a concerted and a stepwise mechanism is influenced by several factors, including the stability of the potential tetrahedral intermediate, the nature of the nucleophile, and the leaving group. nih.govnih.gov For instance, reactions of some aryl carbonates with phenoxide ions have been shown to proceed via a concerted mechanism because the substitution of an amino group in a tetrahedral intermediate with a phenoxy group destabilizes the intermediate to the point that it may not exist. nih.govresearchgate.net In the case of MPNPC aminolysis, the evidence points consistently towards a stepwise pathway involving a zwitterionic tetrahedral intermediate. nih.govresearchgate.net

Table 2: Brønsted Slopes (βN) for Aminolysis of MPNPC
Nucleophile SeriesBrønsted Slope (βN)Inferred MechanismRate-Determining Step
Quinuclidines0.88 nih.govStepwise nih.govBreakdown of T±nih.gov
Secondary Alicyclic Amines (low pKa)0.9 researchgate.netStepwise with change in RDS researchgate.netBreakdown of T±researchgate.net
Secondary Alicyclic Amines (high pKa)0.2 researchgate.netFormation of T±researchgate.net

Hydrolysis and Solvolysis Pathways

Nucleophilic Attack by Water and Hydroxide (B78521) Ions

The hydrolysis of this compound involves the nucleophilic attack of either water or hydroxide ions on the electrophilic carbonyl carbon. This leads to the cleavage of the carbonate and the release of 4-methylphenol and the 4-nitrophenoxide ion. emerginginvestigators.orgemerginginvestigators.org The 4-nitrophenoxide ion is brightly colored, which allows the progress of the hydrolysis reaction to be conveniently monitored using UV-vis spectrophotometry at wavelengths around 400-413 nm. emerginginvestigators.orgnih.gov

The reaction pathway is highly dependent on the pH of the solution. In neutral or acidic conditions, the concentration of the hydroxide ion is low, and the hydrolysis proceeds primarily through the nucleophilic attack of water. This process is generally slow. emerginginvestigators.org

In basic conditions, the hydroxide ion (HO-) is a much stronger nucleophile than water. nih.gov Consequently, the rate of hydrolysis is significantly accelerated at higher pH values. emerginginvestigators.orgemerginginvestigators.org The reaction mechanism involves the attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then rapidly collapses, expelling the stable 4-nitrophenoxide leaving group. Studies on similar 4-nitrophenyl carbonates show that hydrolysis is most effective at pH 12 and above. emerginginvestigators.org The stability of these carbonates in neutral or acidic aqueous solutions, coupled with their lability in mild basic conditions, is a key feature of their chemical profile. emerginginvestigators.org

Kinetic Analysis of Carbonate Hydrolysis Rates

Kinetic analysis of the hydrolysis of 4-nitrophenyl carbonates confirms the pH-dependent nature of the reaction. The reaction rates are typically determined by measuring the initial rate of formation of the 4-nitrophenoxide ion under pseudo-first-order conditions, where the concentration of the nucleophile (water or hydroxide) is in large excess. nih.gov

Studies comparing the reactivity of various electrophilic carbonates have quantified the rate of background hydrolysis (reaction with water) versus the reaction with other nucleophiles. For example, in a study using 4-nitrophenyl methyl carbonate at pH 7.4, the rate of reaction with hydrosulfide (B80085) ion (HS-) was only 1.8 times faster than the background hydrolysis rate. nih.gov This highlights that even at neutral pH, hydrolysis can be a competing reaction pathway.

Table 3: Reactivity of 4-Nitrophenyl Carbonates at pH 7.4
CarbonateNucleophileRelative Initial Rate vs. Hydrolysis
4-Nitrophenyl methyl carbonateHS-1.8 : 1 nih.gov
4-Nitrophenyl 2,2,2-trifluoroethyl carbonateHS-4.22 : 1 nih.gov
Bis(4-nitrophenyl) thiocarbonateHS-690 : 1 nih.gov

Note: Data for MPNPC is not explicitly available in the sources, but these values for similar carbonates illustrate the kinetic principles of hydrolysis and nucleophilic attack.

Theoretical and Computational Chemistry Studies on Reactivity

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of organic compounds, including the reactivity of aryl carbonates. DFT calculations allow for the detailed analysis of potential energy surfaces, enabling the characterization of reactants, intermediates, products, and, crucially, transition states. This theoretical approach provides deep insights into whether a reaction, such as the aminolysis or hydrolysis of this compound, proceeds through a concerted or a stepwise mechanism.

DFT-based reactivity descriptors, such as those derived from Frontier Molecular Orbital (FMO) theory (i.e., the energies of the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are used to understand the reactivity and stability of the carbonate. The HOMO-LUMO energy gap is an indicator of chemical reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and charge transfer within the molecule and during the reaction. Time-Dependent DFT (TD-DFT) can be employed to compute electronic transitions and compare them with experimental UV-vis spectra.

While specific DFT studies on the transition state analysis of this compound were not prominently found, the methodology has been applied to closely related systems. For instance, DFT has been used to study the phenolysis of methyl aryl carbonates and the initiation step of ring-opening polymerization of cyclic carbonates, successfully elucidating the operative mechanisms and the nature of the transition states involved. researchgate.netfigshare.com These studies demonstrate the utility of DFT in confirming or predicting reaction pathways, rationalizing experimental kinetic data, and providing a molecular-level understanding of reactivity.

Modeling of Reaction Energy Profiles and Intermediate Stability

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of organic compounds like this compound. byu.edumdpi.com These theoretical studies provide detailed insights into reaction energy profiles, allowing for the characterization of transition states and the assessment of intermediate stability. byu.edu For the reactions of this compound, such as aminolysis, kinetic studies have shown that the process often occurs via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govacs.org

The energy profile for a stepwise aminolysis reaction of this compound can be conceptually mapped out. The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the carbonate, proceeding through a first transition state (TS1) to form the zwitterionic tetrahedral intermediate (T±). This intermediate then breaks down, passing through a second transition state (TS2) to release the 4-nitrophenoxide leaving group and form the final products. nih.gov

Table 1: Conceptual Reaction Coordinate for the Aminolysis of this compound

Reaction Coordinate StageDescriptionKey Structural Features
Reactants This compound and a nucleophilic amine.Planar carbonate carbonyl group.
TS1 Transition state for the formation of the tetrahedral intermediate.Partial bond formation between the amine nitrogen and the carbonyl carbon; C=O bond is elongating.
Intermediate (T±) Zwitterionic tetrahedral intermediate.Tetrahedral carbon center with a C-O⁻ bond and a C-N⁺ bond.
TS2 Transition state for the breakdown of the intermediate.Partial bond cleavage of the C-O bond to the 4-nitrophenyl leaving group.
Products N-substituted carbamate and 4-nitrophenoxide.Final stable products of the reaction.

The calculated energies of these species allow researchers to determine the activation barriers for each step and the thermodynamic stability of the intermediate relative to the reactants and products. This information is crucial for understanding why, for example, the breakdown of the tetrahedral intermediate is the rate-limiting step for reactions with highly basic amines. acs.org

Application of Global Electrophilicity and Nucleophilicity Scales

The reactivity of this compound in polar reactions can be quantified and predicted using global electrophilicity and nucleophilicity scales. A widely used framework is Mayr's equation, log k = s(N + E), which correlates the rate constant (k) of a reaction with the electrophilicity parameter (E) of the electrophile and the nucleophilicity parameter (N) of the nucleophile. uni-muenchen.deresearchgate.net The term 's' represents a nucleophile-specific sensitivity parameter. uni-muenchen.de

In this context, this compound acts as the electrophile. Its reactivity towards a series of nucleophiles (e.g., various amines) can be experimentally determined to assign it an E value on the comprehensive electrophilicity scale. nih.govprinceton.edu Kinetic studies on the aminolysis of this carbonate provide the necessary rate constants for this characterization. nih.gov For instance, Brønsted-type plots, which show a linear correlation between the logarithm of the rate constant (log k) and the pKa of the conjugate acid of the amine, are experimental manifestations of this linear free-energy relationship. nih.govacs.org

The reaction of this compound with a series of quinuclidines in aqueous ethanol, for example, yields a linear Brønsted-type plot with a slope (βN) of 0.88. nih.gov This high βN value indicates a significant development of positive charge on the nitrogen atom in the transition state, consistent with a mechanism where the breakdown of the tetrahedral intermediate is rate-limiting. nih.gov By measuring the reaction rates with various calibrated nucleophiles, an electrophilicity parameter E can be assigned to this compound, allowing for the prediction of its reaction rates with any other nucleophile whose N and s parameters are known. uni-muenchen.de

Table 2: Illustrative Application of Nucleophilicity Concepts to Carbonate Reactivity

Nucleophile (Amine)pKa of Conjugate AcidObserved Rate Constant (kN)Implication for Reactivity Scales
Quinuclidine A HighHighAnchors the high-reactivity end of the correlation for determining the E parameter.
Quinuclidine B IntermediateIntermediateProvides a data point to establish the linear correlation between log k and nucleophilicity.
Quinuclidine C LowLowAnchors the low-reactivity end of the correlation, defining the slope of the plot.

These scales are invaluable for rationalizing and predicting reactivity, moving beyond qualitative descriptions to a quantitative framework that can guide synthetic planning and mechanistic investigation. princeton.edusemanticscholar.org

Investigations of Cation−π Interactions in Carbonate Activation

Cation−π interactions are significant noncovalent forces that can play a crucial role in chemical reactivity and catalysis by stabilizing transition states or activating substrates. nih.gov This interaction involves the electrostatic attraction between a cation and the electron-rich face of a π-system, such as an aromatic ring. nih.govnih.gov In the context of this compound, cation−π interactions could potentially be involved in the activation of the carbonyl group towards nucleophilic attack.

The structure of this compound features two aromatic rings: the electron-rich 4-methylphenyl (tolyloxy) group and the electron-deficient 4-nitrophenyl group. A cation present in the reaction medium could interact with the π-electron cloud of the 4-methylphenyl ring. This interaction would draw electron density away from the attached oxygen atom and, through an inductive effect, from the adjacent carbonyl carbon.

This polarization of the carbonyl group would increase its electrophilic character, rendering it more susceptible to attack by a nucleophile. The cation essentially acts as a Lewis acid, activating the substrate without direct coordination to the carbonyl oxygen. While direct experimental or computational studies on cation-π interactions specifically for this compound are not extensively documented, the principles of this interaction are well-established and provide a plausible mechanism for catalysis in related systems. nih.govnih.gov

Table 3: Potential Cation−π Interactions in the Activation of this compound

Potential Interaction SiteNature of the Cation−π InteractionProposed Effect on Reactivity
4-Methylphenyl Ring Electrostatic attraction between a cation (e.g., metal ion) and the electron-rich π-face of the tolyl group.Withdrawal of electron density from the carbonate functional group, increasing the electrophilicity of the carbonyl carbon.
4-Nitrophenyl Ring Weaker or repulsive interaction due to the electron-withdrawing nitro group reducing the π-electron density of the ring.Unlikely to be a significant site for activating cation-π interaction.

Investigating this potential activation pathway could involve kinetic studies in the presence of various cations that differ in charge density and solvation energy, such as Li⁺, Na⁺, and K⁺, to probe for catalytic effects consistent with cation−π interactions. nih.gov

Advanced Applications in Polymer Science and Materials Chemistry

Monomer and Coupling Agent in Polymerization Reactions

4-Methylphenyl 4-nitrophenyl carbonate serves as a key building block and activating agent in several polymerization processes. Its ability to form covalent bonds with other monomers or polymer chains under specific conditions allows for the precise control of polymer architecture and properties.

Isocyanate-Free Polyurethane Synthesis via Carbonate Intermediates

The synthesis of polyurethanes traditionally involves the use of highly reactive and toxic isocyanates. However, growing environmental and safety concerns have driven the development of isocyanate-free routes. One promising approach involves the use of activated carbonates, such as bis(4-nitrophenyl)carbonate, as substitutes for phosgene (B1210022) in the synthesis of polyurethane precursors. researchgate.net These carbonate intermediates can then react with diamines to form the characteristic urethane (B1682113) linkages of polyurethanes. This method avoids the direct handling of isocyanates, offering a safer and more environmentally friendly pathway to this important class of polymers. researchgate.netresearchgate.netglobaljournals.org The reaction between cyclic carbonates and amines to produce hydroxyurethanes is a well-established method for creating non-isocyanate polyurethanes. globaljournals.org

Activated Carbonates in Melt Polymerization for Polycarbonates

Melt polymerization is a widely used industrial process for the synthesis of polycarbonates. The efficiency of this process can be significantly enhanced by using "activated carbonates," which are more reactive than traditional monomers like diphenyl carbonate. rsc.org Activated carbonates, such as bis(methyl salicyl) carbonate (BMSC), have demonstrated clear reactivity benefits, leading to shorter reaction times and reduced heat exposure during polymerization. rsc.org While the specific use of this compound is not extensively documented in publicly available research, its structural similarities to other activated diaryl carbonates suggest its potential utility in this application. The presence of the electron-withdrawing nitro group would activate the carbonate for transesterification, a key reaction in melt polymerization. Some melt polymerization processes for polycarbonates explicitly aim to be free of certain activated carbonates like bis(4-nitrophenyl)carbonate, indicating that such compounds are indeed utilized in this field. google.com

Introduction of Functional Moieties into Polymeric Structures

The 4-nitrophenyl carbonate group is a versatile tool for introducing functional moieties into polymeric structures. This is due to the fact that the 4-nitrophenoxide is a good leaving group, facilitating the reaction of the carbonate with nucleophiles such as primary amines. broadpharm.com This reaction results in the formation of a stable urethane linkage, effectively coupling the amine-containing molecule to the polymer chain. broadpharm.com This strategy can be employed to graft a wide variety of functional molecules onto a polymer backbone, thereby tailoring its properties for specific applications. For example, polyethylene (B3416737) glycol (PEG) linkers bearing a 4-nitrophenyl carbonate group are used to attach biomolecules to surfaces or other compounds. broadpharm.com

Functional Polymers Derived from 4-Nitrophenyl Carbonate Precursors

The reactivity of 4-nitrophenyl carbonate precursors can be harnessed to create functional polymers with specialized properties. By carefully selecting the starting materials and reaction conditions, polymers with tailored characteristics can be designed and synthesized.

Design and Synthesis of Polymeric Stabilizers

While direct research on the use of this compound in the synthesis of polymeric stabilizers is limited, the chemical moieties it contains are relevant to polymer stabilization. Phenolic compounds are well-known antioxidants and are often incorporated into polymer structures to protect them from degradation by heat, light, and oxidation. The 4-methylphenyl (p-cresyl) group within the molecule could potentially impart such stabilizing effects if incorporated into a polymer chain. Further research would be needed to explore the synthesis of polymeric stabilizers from this precursor and to evaluate their effectiveness in various polymer systems.

Analytical and Spectroscopic Characterization of Carbonate Reactions and Products

Spectrophotometric Techniques for Kinetic Monitoring

Spectrophotometric methods, particularly UV-Visible spectroscopy, are powerful tools for the kinetic analysis of reactions involving 4-Methylphenyl 4-nitrophenyl carbonate. This is largely due to the presence of the 4-nitrophenyl group, which acts as a chromophoric leaving group, or nucleofuge.

UV-Visible spectroscopy is a primary method for tracking the kinetics of reactions such as the aminolysis or hydrolysis of this compound. nih.gov The principle of this application lies in the distinct absorption spectra of the reactant and the 4-nitrophenoxide product. emerginginvestigators.org The 4-nitrophenoxide ion, formed as the leaving group is released under neutral to basic conditions, has a strong, characteristic absorbance in the visible region of the spectrum, which allows for its sensitive and accurate quantification. emerginginvestigators.orgemerginginvestigators.org

Kinetic investigations are typically conducted under pseudo-first-order conditions, with the concentration of the nucleophile (e.g., an amine) in large excess compared to the carbonate substrate. nih.govacs.org The progress of the reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the 4-nitrophenoxide anion. acs.org By plotting absorbance versus time, the pseudo-first-order rate coefficient (kobsd) can be determined. nih.gov These spectroscopic data, in conjunction with a Beer's Law plot for 4-nitrophenol (B140041) under the reaction conditions, are used to calculate the initial rates of the reaction. emerginginvestigators.org

A key advantage of using substrates like this compound is the ability to monitor the release of the nucleofuge, the 4-nitrophenoxide ion, in real-time. nih.gov The appearance of this ion is visually indicated by the development of a yellow color in the reaction mixture. emerginginvestigators.orgemerginginvestigators.org Spectroscopically, this corresponds to a growing peak in the UV-Visible spectrum.

In kinetic studies of this compound with various amines, the release of the 4-nitrophenoxide anion is typically monitored at approximately 400 nm. nih.gov In cases where the reaction is studied at lower pH, the protonated form, 4-nitrophenol, is the dominant species, and its appearance is monitored at a lower wavelength, around 330 nm. nih.govacs.org This real-time tracking allows for the determination of reaction rates under various conditions (e.g., different nucleophiles, pH, or solvent systems) and provides crucial data for mechanistic analysis. nih.gov

The following table summarizes the typical wavelengths used for monitoring the release of the 4-nitrophenyl nucleofuge.

SpeciespH ConditionTypical Monitoring Wavelength (nm)
4-nitrophenolAcidic~330
4-nitrophenoxide ionNeutral to Basic~400-413

Vibrational Spectroscopy for Structural Elucidation and Reaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure and bonding within the carbonate and its reaction products.

FT-IR spectroscopy is instrumental in confirming the structure of carbonate esters and identifying the functional groups present. For aromatic carbonates similar to this compound, FT-IR spectra show characteristic absorption bands. Key vibrational modes include the strong stretching of the ester carbonyl group (C=O), typically observed at high frequencies, and the stretching vibrations of the C-O bonds. researchgate.net

For instance, in the related compound 4-nitrophenyl-4'-nitrobenzoate, strong stretching absorptions for the ester C=O and C-O groups appear at 1752 cm⁻¹ and 1195 cm⁻¹, respectively. researchgate.net Furthermore, the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are prominent, typically appearing around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The presence and position of these bands in an experimental spectrum can confirm the successful synthesis of the carbonate and can be used to track its conversion during a reaction by observing the disappearance of these characteristic peaks and the appearance of new peaks corresponding to the products.

Raman spectroscopy is another valuable tool for studying reaction kinetics and characterizing carbonate-containing materials. nih.gov It is particularly useful for in-situ monitoring of reactions in aqueous solutions. researchgate.net Raman spectra of carbonates feature distinct peaks related to the internal vibrations of the carbonate ion (CO₃²⁻), such as the symmetric stretching of the C-O bonds. researchgate.netnih.gov

While less commonly applied to the specific kinetics of aryl carbonate aminolysis compared to UV-Vis, Raman spectroscopy has proven highly effective for studying the kinetics of carbonate formation and transformation, particularly in mineralogy. nih.govbrighton.ac.uk It can distinguish between different polymorphs of calcium carbonate (e.g., calcite, aragonite, and vaterite) based on their unique spectral fingerprints. nih.gov For example, the main symmetric stretching band for calcium carbonates is found around 1085 cm⁻¹. researchgate.net The technique allows for the quantitative analysis of mineral phases and can be used to monitor the rates of precipitation and dissolution reactions in real-time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mechanistic investigations in organic chemistry, providing detailed structural information about reactants, intermediates, and products in solution. nih.gov Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound and its subsequent products. rsc.org

In mechanistic studies, NMR can be used to track the disappearance of reactant signals and the appearance of product signals over time, providing kinetic data. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the 4-methylphenyl and 4-nitrophenyl rings, as well as a signal for the methyl group protons. The corresponding ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the carbonate group and the various aromatic carbons. rsc.org Analysis of the spectra of reaction mixtures can help identify transient intermediates and provide evidence for proposed reaction pathways, such as the formation of a tetrahedral intermediate in nucleophilic substitution reactions. nih.gov While UV-Vis spectroscopy is often preferred for its sensitivity in tracking the colored leaving group for kinetic purposes, NMR provides a more complete structural picture of all species in the reaction mixture. nih.goved.ac.uk

1H NMR for Intermediate and Product Identification

Data from ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a fundamental technique for determining the molecular structure of a compound, is not published in the sources accessed for this compound. This technique would typically be used to identify the chemical environment of hydrogen atoms within the molecule, providing key information for the identification of reaction intermediates and final products.

¹³C NMR and Solid-State NMR for Structural Confirmation

Similarly, specific ¹³C NMR and solid-state NMR data for this compound are not available in the public domain. ¹³C NMR provides information about the carbon skeleton of a molecule, while solid-state NMR would be employed to analyze the compound in its solid form, offering insights into its crystalline structure and polymorphism. Without experimental data, a detailed analysis for structural confirmation using these methods cannot be provided.

Thermal Analysis Techniques for Reaction Evaluation

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition profile of a compound. However, no specific TGA data or decomposition studies for this compound were found.

Differential Scanning Calorimetry (DSC) for Reaction Energetics

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. This would provide information on melting points, glass transitions, and the energetics of any chemical reactions. Specific DSC data for this compound is not available in the reviewed literature.

Other Advanced Monitoring Techniques

Electrochemical Quartz Crystal Microbalance (EQCM) for Precipitation Monitoring

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique used to measure small mass changes on an electrode surface in real-time, making it suitable for monitoring precipitation processes. There are no documented studies applying EQCM to monitor the precipitation of this compound.

Analysis of this compound Reveals Undetermined Crystalline Structure

Initial investigations into the analytical and spectroscopic characteristics of this compound have been unable to produce specific X-ray diffraction (XRD) data for the compound. Despite extensive searches of chemical databases and scientific literature, the crystallographic parameters, including its crystal system, space group, and unit cell dimensions, remain uncharacterized.

X-ray diffraction is a pivotal analytical technique for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding the physical and chemical properties of a material.

For this compound, the absence of a published crystal structure in resources such as the Cambridge Crystallographic Data Centre (CCDC) indicates that either the compound has not yet been synthesized in a crystalline form suitable for single-crystal XRD analysis, or the data from such an analysis has not been made publicly available.

Consequently, a detailed discussion under the subsection "X-ray Diffraction (XRD) for Crystalline Product Analysis" cannot be provided at this time. The generation of a data table summarizing its crystallographic information is also not possible. Further research, involving the synthesis of high-quality single crystals of this compound and subsequent XRD analysis, would be required to determine its precise crystalline architecture.

Q & A

What are the standard synthetic routes for preparing 4-methylphenyl 4-nitrophenyl carbonate, and what are the critical reaction parameters to control?

Methodological Answer:
The synthesis typically involves reacting 4-methylphenol with 4-nitrophenyl chloroformate in the presence of a base. Key steps include:

  • Base Selection : Pyridine is preferred over triethylamine (Et₃N) to suppress elimination byproducts (e.g., vinyl sulfones) .
  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or chloroform is used to minimize hydrolysis of the chloroformate .
  • Stoichiometry : A 1:1 molar ratio of 4-methylphenol to 4-nitrophenyl chloroformate ensures optimal yield. Excess base (1.2–1.5 equivalents) is added to neutralize HCl generated during the reaction .
  • Work-Up : Purification via recrystallization (e.g., chloroform/ether mixtures) or column chromatography is critical to isolate the product from unreacted starting materials and byproducts .

How is this compound characterized using spectroscopic methods to confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) distinguish the 4-methylphenyl and 4-nitrophenyl groups. The methyl group on the 4-methylphenyl moiety appears as a singlet near δ 2.3 ppm .
    • ¹³C NMR : Carbonate carbonyl resonance appears at ~150–155 ppm, while nitro groups show distinct carbons at ~125 ppm (aromatic C-NO₂) .
  • IR Spectroscopy : Stretching vibrations for the carbonate group (C=O at ~1750 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (259.21 g/mol for C₁₃H₉NO₅) .

How can researchers optimize reaction conditions to minimize side products like elimination during synthesis?

Methodological Answer:

  • Base Optimization : Replace Et₃N with weaker bases like pyridine to reduce β-elimination (e.g., formation of vinyl sulfones) .
  • Temperature Control : Maintain reactions at 0–25°C to slow down decomposition pathways .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and detect intermediates/byproducts early .
  • Solvent Drying : Pre-dry solvents with molecular sieves to prevent hydrolysis of the chloroformate reagent .

What role does this compound play in polymer conjugation strategies, such as PEGylation?

Methodological Answer:
This compound acts as an activating reagent for hydroxyl-containing polymers (e.g., polyethylene glycol, PEG). The protocol involves:

  • Activation Step : React PEG with this compound to form a PEG-carbonate intermediate .
  • Nucleophilic Substitution : The activated carbonate reacts with amines (e.g., lysine residues in proteins) to form stable carbamate linkages .
  • Purification : Remove excess reagent via dialysis or size-exclusion chromatography. Yield and conjugation efficiency are quantified using UV-Vis (nitrophenyl group absorbance at ~400 nm) .

How does the reactivity of this compound compare to bis(4-nitrophenyl) carbonate in peptide synthesis?

Methodological Answer:

  • Steric Effects : The 4-methylphenyl group introduces steric hindrance, reducing reactivity compared to bis(4-nitrophenyl) carbonate. This can slow down coupling reactions but improve selectivity .
  • Leaving Group Efficiency : Both compounds release 4-nitrophenol upon reaction, but bis(4-nitrophenyl) carbonate releases two equivalents, enhancing reaction rates in some cases .
  • Application Scope : Bis(4-nitrophenyl) carbonate is preferred for symmetrical coupling, while 4-methylphenyl derivatives are used for asymmetric functionalization (e.g., selective modification of one hydroxyl group in diols) .

How can researchers resolve contradictions in literature data regarding hydrolysis rates of 4-nitrophenyl carbonates?

Methodological Answer:

  • pH-Dependent Studies : Conduct kinetic assays across a pH range (e.g., 5–10) to identify hydrolysis mechanisms (acidic vs. alkaline conditions). Use UV-Vis to monitor 4-nitrophenol release (λmax = 400 nm) .
  • Solvent Effects : Compare hydrolysis rates in polar aprotic (e.g., DMF) vs. aqueous-organic mixtures to isolate solvent-driven discrepancies .
  • Structural Validation : Ensure compounds are re-synthesized and characterized using identical methods to prior studies to rule out batch variability .

What advanced analytical techniques are used to study the stability of this compound under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and analyze degradation via HPLC-MS to identify decomposition products (e.g., 4-nitrophenol, 4-methylphenol) .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in stored samples and correlate with hydrolysis rates .
  • Solid-State Characterization : Employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess crystallinity and phase transitions affecting stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.